molecular formula C12H11NO3 B13972734 4-(3-Cyanophenyl)-2-methyl-4-oxobutanoic acid CAS No. 34243-97-5

4-(3-Cyanophenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B13972734
CAS No.: 34243-97-5
M. Wt: 217.22 g/mol
InChI Key: IREPOFMLJUAJNI-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-2-methyl-4-oxobutanoic acid is an organic compound characterized by the presence of a cyanophenyl group, a methyl group, and a ketobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-2-methyl-4-oxobutanoic acid typically involves the reaction of 3-cyanobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)-2-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Cyanophenyl)-2-methyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can engage in π-π interactions with aromatic residues, while the ketobutanoic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cyanophenyl)-2-methyl-4-oxobutanoic acid
  • 4-(2-Cyanophenyl)-2-methyl-4-oxobutanoic acid
  • 4-(3-Cyanophenyl)-2-ethyl-4-oxobutanoic acid

Uniqueness

4-(3-Cyanophenyl)-2-methyl-4-oxobutanoic acid is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

34243-97-5

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-(3-cyanophenyl)-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C12H11NO3/c1-8(12(15)16)5-11(14)10-4-2-3-9(6-10)7-13/h2-4,6,8H,5H2,1H3,(H,15,16)

InChI Key

IREPOFMLJUAJNI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC(=C1)C#N)C(=O)O

Origin of Product

United States

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